molecular formula C13H6N2O3S B14290969 7-Isothiocyanato-2-nitronaphtho(2,1-b)furan CAS No. 125372-43-2

7-Isothiocyanato-2-nitronaphtho(2,1-b)furan

Cat. No.: B14290969
CAS No.: 125372-43-2
M. Wt: 270.27 g/mol
InChI Key: VLTVCYQMCFCYBJ-UHFFFAOYSA-N
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Description

7-Isothiocyanato-2-nitronaphtho(2,1-b)furan is a complex organic compound characterized by its unique structural features, which include an isothiocyanate group and a nitro group attached to a naphthofuran backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isothiocyanato-2-nitronaphtho(2,1-b)furan typically involves multi-step organic reactions One common method starts with the nitration of naphtho(2,1-b)furan to introduce the nitro group

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives, which can further react to form various substituted products.

    Substitution: The isothiocyanate group is reactive towards nucleophiles, allowing for the formation of thiourea derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like amines or alcohols under mild to moderate conditions.

Major Products:

    Oxidation Products: Nitroso derivatives, nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Thiourea derivatives.

Scientific Research Applications

Chemistry: 7-Isothiocyanato-2-nitronaphtho(2,1-b)furan is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules, which can lead to the development of new biochemical probes or therapeutic agents.

Medicine: The compound’s unique functional groups make it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: In industrial applications, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 7-Isothiocyanato-2-nitronaphtho(2,1-b)furan exerts its effects is primarily through its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways.

Molecular Targets and Pathways:

    Proteins: Covalent modification of cysteine residues.

    DNA: Potential interactions with nucleophilic sites in DNA, leading to mutagenic effects.

    Oxidative Stress Pathways: Modulation of cellular redox states through redox reactions involving the nitro group.

Comparison with Similar Compounds

    7-Methoxy-2-nitronaphtho(2,1-b)furan: Similar in structure but with a methoxy group instead of an isothiocyanate group.

    2-Nitro-7-methoxynaphtho(2,1-b)furan: Another derivative with a methoxy group, differing in the position of the nitro group.

Uniqueness: 7-Isothiocyanato-2-nitronaphtho(2,1-b)furan is unique due to the presence of both isothiocyanate and nitro groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical reactions and biological interactions.

Properties

CAS No.

125372-43-2

Molecular Formula

C13H6N2O3S

Molecular Weight

270.27 g/mol

IUPAC Name

7-isothiocyanato-2-nitrobenzo[e][1]benzofuran

InChI

InChI=1S/C13H6N2O3S/c16-15(17)13-6-11-10-3-2-9(14-7-19)5-8(10)1-4-12(11)18-13/h1-6H

InChI Key

VLTVCYQMCFCYBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C=C1N=C=S

Origin of Product

United States

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